5-(2-methylpropyl)-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is known for its diverse biological activities, and a morpholinoethoxy phenyl group, which enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could act as an inhibitor of kinase enzymes, affecting signal transduction pathways and leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tirbanibulin: A compound with a similar morpholinoethoxy phenyl group, known for its microtubule inhibition properties.
Phenylboronic Acids: Compounds with similar structural motifs used in various organic synthesis applications.
Uniqueness
What sets 3-ISOBUTYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N4O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-(2-methylpropyl)-N-[3-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-15(2)12-17-14-19(23-22-17)20(25)21-16-4-3-5-18(13-16)27-11-8-24-6-9-26-10-7-24/h3-5,13-15H,6-12H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
AHISFQXVJLKUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(=O)NC2=CC(=CC=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
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